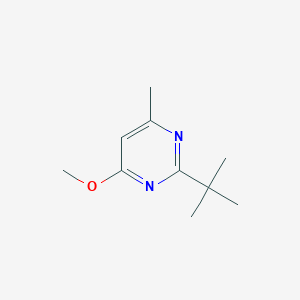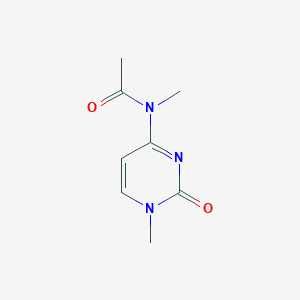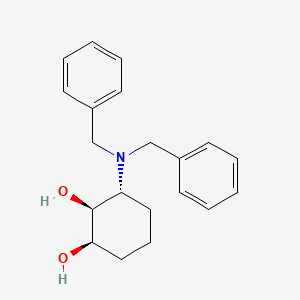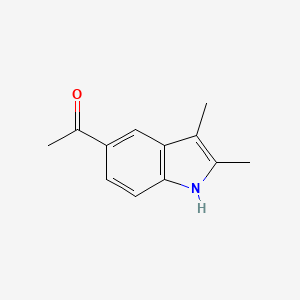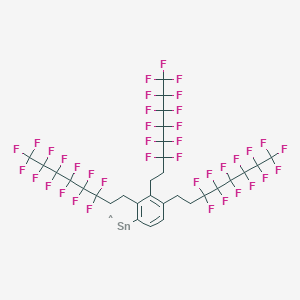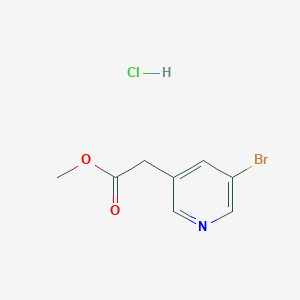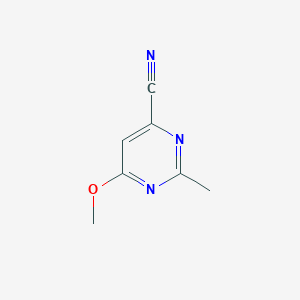![molecular formula C16H13NO5S B13116837 Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide is a complex organic compound belonging to the class of dibenzo[b,f][1,4]thiazepines. This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings, an ethyl ester group, and a carboxylate group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a dopamine receptor antagonist.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide typically involves multiple steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazepine ring. This can be achieved through the reaction of a dibenzylamine derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Oxo Group:
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Final Modifications: The final steps may involve purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Oxidation: Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, each with potentially different pharmacological activities.
科学的研究の応用
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Explored for its potential as a therapeutic agent, especially as a dopamine receptor antagonist, which could be useful in treating neurological disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
作用機序
The compound exerts its effects primarily through interaction with dopamine receptors. It acts as an antagonist, binding to the dopamine D2 receptor and inhibiting its activity. This inhibition can modulate neurotransmitter release and has implications for treating disorders characterized by dopamine dysregulation. The molecular pathways involved include the inhibition of cyclic AMP production and the modulation of downstream signaling cascades.
類似化合物との比較
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: Lacks the ethyl ester group and may have different pharmacological properties.
Dibenzo[b,f][1,4]thiazepine-8-carboxylate: Similar structure but without the oxo group, leading to different reactivity and biological activity.
Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate: Similar but without the 5,5-dioxide modification, which can affect its chemical stability and reactivity.
Uniqueness
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide is unique due to its specific structural features, including the ethyl ester group and the 5,5-dioxide modification. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H13NO5S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
ethyl 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C16H13NO5S/c1-2-22-16(19)10-7-8-14-12(9-10)17-15(18)11-5-3-4-6-13(11)23(14,20)21/h3-9H,2H2,1H3,(H,17,18) |
InChIキー |
GFKMVZXMOIFTRF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
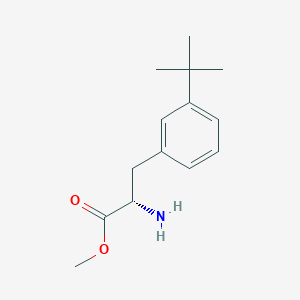
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
